![molecular formula C11H12Cl2Si B13871548 ((2,6-Dichlorophenyl)ethynyl)trimethylsilane](/img/structure/B13871548.png)
((2,6-Dichlorophenyl)ethynyl)trimethylsilane
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Overview
Description
((2,6-Dichlorophenyl)ethynyl)trimethylsilane: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 2,6-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Dichlorophenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 2,6-dichloroiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions include:
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate
Co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylamine
Temperature: Room temperature to 60°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: ((2,6-Dichlorophenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as halides or organometallic compounds in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Coupling: Palladium or nickel catalysts under inert atmosphere.
Major Products:
Substitution: Formation of substituted phenylacetylene derivatives.
Oxidation: Formation of 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid.
Scientific Research Applications
Chemistry: ((2,6-Dichlorophenyl)ethynyl)trimethylsilane is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds and polymers .
Biology and Medicine: The compound is explored for its potential in drug discovery and development, especially in the synthesis of bioactive molecules and pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and specialty coatings .
Mechanism of Action
The mechanism of action of ((2,6-Dichlorophenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group allows for coupling and substitution reactions, while the trimethylsilyl group can be easily removed or replaced, facilitating the formation of diverse chemical structures .
Comparison with Similar Compounds
- (Phenylethynyl)trimethylsilane
- (4-Bromophenyl)ethynyltrimethylsilane
- (2,4-Dichlorophenyl)ethynyltrimethylsilane
Comparison: ((2,6-Dichlorophenyl)ethynyl)trimethylsilane is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, affecting their chemical behavior and applications .
Biological Activity
((2,6-Dichlorophenyl)ethynyl)trimethylsilane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a dichlorophenyl group attached to an ethynyl moiety and a trimethylsilyl group. The presence of chlorine substituents is significant as they can influence the compound's reactivity and biological activity.
Biological Activity Overview
Recent studies have explored the biological activity of this compound, particularly its effects on various biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, a study demonstrated that derivatives with dichlorophenyl groups showed significant inhibitory effects on cancer cell lines by inducing apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway . The SAR analysis revealed that the presence of electron-withdrawing groups like chlorine enhances the potency against specific cancer types.
Antimicrobial Activity
Another area of interest is the antimicrobial activity. Compounds with similar structural motifs have been reported to exhibit antibacterial and antifungal properties. A study found that certain derivatives showed notable inhibition against Gram-positive bacteria, suggesting that this compound may possess similar activities .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
In Vitro Anticancer Study :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Methodology : The compound was tested using MTT assays to determine cell viability.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Efficacy :
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the chemical structure affect biological activity.
Substituent | Effect on Activity | Notes |
---|---|---|
Chlorine | Increases potency | Electron-withdrawing nature enhances reactivity |
Ethynyl | Essential for activity | Contributes to binding affinity with target enzymes |
The presence of chlorinated phenyl groups has been associated with increased lipophilicity, which may enhance cellular uptake and bioavailability.
Properties
Molecular Formula |
C11H12Cl2Si |
---|---|
Molecular Weight |
243.20 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12Cl2Si/c1-14(2,3)8-7-9-10(12)5-4-6-11(9)13/h4-6H,1-3H3 |
InChI Key |
HGDBHXXSLKYSQW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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